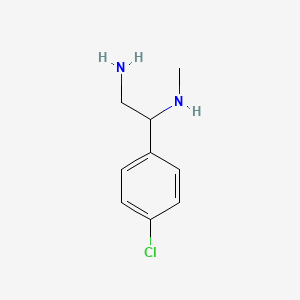
N-(2-phenylethyl)-2-pyrimidin-2-ylsulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N-(2-phényléthyl)-2-pyrimidin-2-ylsulfanylacétamide est un composé d’intérêt dans divers domaines de la recherche scientifique en raison de sa structure chimique unique et de ses applications potentielles. Ce composé présente un cycle pyrimidine, un groupe phényléthyle et un fragment sulfanylacétamide, qui contribuent à ses propriétés et à sa réactivité distinctives.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du N-(2-phényléthyl)-2-pyrimidin-2-ylsulfanylacétamide implique généralement la réaction de la 2-phényléthylamine avec un dérivé de la pyrimidine dans des conditions spécifiques. Une méthode courante comprend l’utilisation de dichlorométhane (DCM) comme solvant et de la lutidine comme base. La réaction est souvent facilitée par des agents de couplage tels que le 2-(1H-benzotriazol-1-yl)-1,1,3,3-tétraméthylaminium tétrafluoroborate (TBTU) pour former le produit souhaité .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais à plus grande échelle. L’utilisation de systèmes de microréacteurs à flux peut améliorer l’efficacité et la durabilité du processus, permettant une production continue et un meilleur contrôle des conditions réactionnelles .
Analyse Des Réactions Chimiques
Types de réactions
Le N-(2-phényléthyl)-2-pyrimidin-2-ylsulfanylacétamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent convertir le composé en ses dérivés amines correspondants.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du cycle pyrimidine ou du groupe phényléthyle.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène (H₂O₂) et l’acide m-chloroperbenzoïque (m-CPBA).
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) sont généralement utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés en milieu basique pour faciliter les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des dérivés amines .
Applications De Recherche Scientifique
Le N-(2-phényléthyl)-2-pyrimidin-2-ylsulfanylacétamide a une large gamme d’applications en recherche scientifique :
Chimie : Il est utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : La recherche se poursuit pour explorer son potentiel en tant qu’agent thérapeutique pour diverses maladies.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et de procédés chimiques.
Mécanisme D'action
Le mécanisme d’action du N-(2-phényléthyl)-2-pyrimidin-2-ylsulfanylacétamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et entraînant divers effets biologiques. Par exemple, il peut inhiber certaines enzymes impliquées dans les voies de la maladie, exerçant ainsi des effets thérapeutiques .
Comparaison Avec Des Composés Similaires
Composés similaires
N-(2-fluorophényl)-2-méthoxy-N-[1-(2-phényléthyl)-4-pipéridinyl]acétamide : Un analogue avec une substitution fluorée.
N-phényl-N-[1-(2-phényléthyl)-4-pipéridinyl]propanamide : Un composé structurellement apparenté avec des groupes fonctionnels différents.
Unicité
Le N-(2-phényléthyl)-2-pyrimidin-2-ylsulfanylacétamide est unique en raison de sa combinaison spécifique d’un cycle pyrimidine, d’un groupe phényléthyle et d’un fragment sulfanylacétamide. Cette structure unique contribue à ses propriétés chimiques et biologiques distinctes, le différenciant des autres composés similaires .
Propriétés
Formule moléculaire |
C14H15N3OS |
|---|---|
Poids moléculaire |
273.36 g/mol |
Nom IUPAC |
N-(2-phenylethyl)-2-pyrimidin-2-ylsulfanylacetamide |
InChI |
InChI=1S/C14H15N3OS/c18-13(11-19-14-16-8-4-9-17-14)15-10-7-12-5-2-1-3-6-12/h1-6,8-9H,7,10-11H2,(H,15,18) |
Clé InChI |
ALCFKMPYUAYEHN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCNC(=O)CSC2=NC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-bromo-2-methoxy-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B12125926.png)

![N-(3,4-dichlorophenyl)-2-[3-oxo-1-(thiophen-2-ylcarbonyl)-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide](/img/structure/B12125960.png)
![3-[(2,6-dimethylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B12125963.png)
![methyl 2-({[2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12125966.png)

![2,5-dichloro-N-{3-[(2-ethylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B12125976.png)
![3-((4-fluorophenyl)sulfonyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12125982.png)
![4-[(3-chloro-2-fluorophenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B12125983.png)
![3-Cyclohexyl-5-[(1-methylindol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12125986.png)
![3-(3,4-dimethylbenzenesulfonyl)-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12125991.png)
![5,6-dimethyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12125994.png)
![1-acetyl-4'-amino-6'-{[3-(trifluoromethyl)phenyl]amino}-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one](/img/structure/B12125999.png)

